molecular formula C17H23ClN2O2 B13766096 3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-1H-isoindole-1,3(2H)-dione hydrochloride CAS No. 55680-90-5

3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-1H-isoindole-1,3(2H)-dione hydrochloride

Katalognummer: B13766096
CAS-Nummer: 55680-90-5
Molekulargewicht: 322.8 g/mol
InChI-Schlüssel: XLXXXAYXQGSNNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-1H-isoindole-1,3(2H)-dione hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidinyl group and a butynyl group attached to an isoindole-dione core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-1H-isoindole-1,3(2H)-dione hydrochloride typically involves multiple steps. One common method includes the reaction of isoindole derivatives with piperidinyl and butynyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-1H-isoindole-1,3(2H)-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.

    Substitution: The piperidinyl and butynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Wissenschaftliche Forschungsanwendungen

3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-1H-isoindole-1,3(2H)-dione hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-1H-isoindole-1,3(2H)-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-1H-isoindole-1,3(2H)-dione
  • 3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-1H-isoindole-1,3(2H)-dione acetate

Uniqueness

Compared to similar compounds, 3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-1H-isoindole-1,3(2H)-dione hydrochloride exhibits unique properties due to the presence of the hydrochloride group. This modification can enhance its solubility, stability, and bioavailability, making it more suitable for certain applications.

Eigenschaften

55680-90-5

Molekularformel

C17H23ClN2O2

Molekulargewicht

322.8 g/mol

IUPAC-Name

2-(4-piperidin-1-ium-1-ylbut-2-ynyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;chloride

InChI

InChI=1S/C17H22N2O2.ClH/c20-16-14-8-2-3-9-15(14)17(21)19(16)13-7-6-12-18-10-4-1-5-11-18;/h2-3,14-15H,1,4-5,8-13H2;1H

InChI-Schlüssel

XLXXXAYXQGSNNR-UHFFFAOYSA-N

Kanonische SMILES

C1CC[NH+](CC1)CC#CCN2C(=O)C3CC=CCC3C2=O.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.